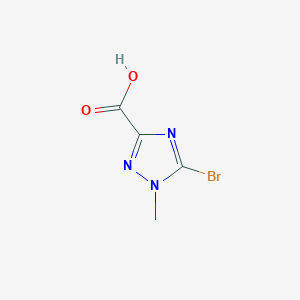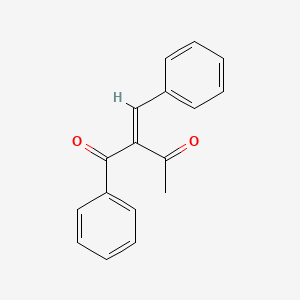
1-Phenyl-2-benzylidenebutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-benzylidenebutane-1,3-dione, commonly known as dibenzalacetone, is a yellow crystalline solid that belongs to the class of chalcones. It is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications.
作用机制
The mechanism of action of dibenzalacetone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Dibenzalacetone has been shown to possess various biochemical and physiological effects. It has been found to scavenge free radicals and protect against oxidative stress. It has also been shown to exhibit antibacterial and antifungal activity against various pathogens. Additionally, it has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Dibenzalacetone has several advantages as a compound for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and has a long shelf life. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of dibenzalacetone. One area of research is the development of new synthetic methods for the compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the study of its interaction with various enzymes and proteins could provide insights into its mechanism of action and potential applications in drug discovery.
Conclusion
In conclusion, dibenzalacetone is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and contribute to the advancement of scientific knowledge.
合成方法
Dibenzalacetone can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, typically sodium hydroxide, and occurs in the presence of ethanol as a solvent. The reaction proceeds through the formation of an enolate ion from acetone, which then reacts with benzaldehyde to form a β-hydroxyketone intermediate. The intermediate undergoes dehydration to form dibenzalacetone.
科学研究应用
Dibenzalacetone has been extensively studied for its various applications in scientific research. It has been found to possess antioxidant, antimicrobial, and anticancer properties. It has also been used as a starting material for the synthesis of other compounds, such as flavonoids, pyrazoles, and pyrimidines.
属性
IUPAC Name |
(2E)-2-benzylidene-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-12H,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHTVGRYGXGEFG-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2679606.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)
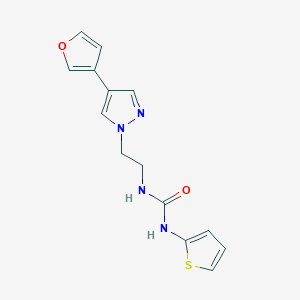
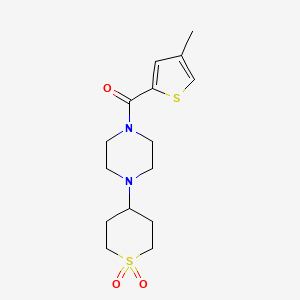
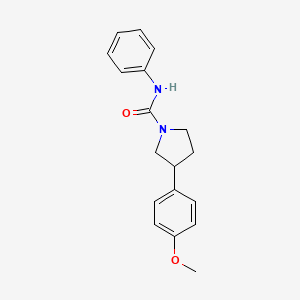
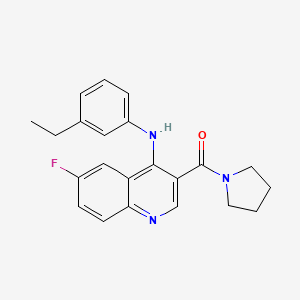
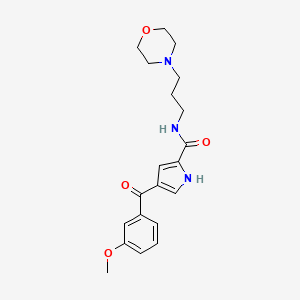
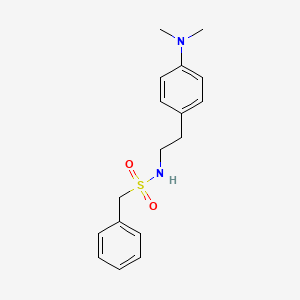
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)
![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)
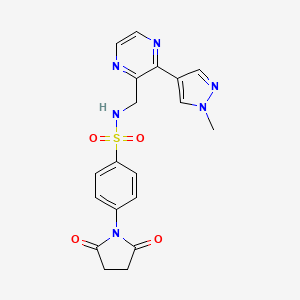
![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)
